![molecular formula C30H30N2O3 B2473087 3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 893785-57-4](/img/structure/B2473087.png)
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
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Description
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one, also known as DHCH, is a synthetic compound that belongs to the class of flavonoids. DHCH has been synthesized in recent years and has shown potential for various scientific research applications.
Scientific Research Applications
- 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-pyridine exhibits anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions, such as arthritis, by modulating inflammatory pathways .
- The compound’s hydroxychromone moiety contributes to its antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress. Scientists explore its use in preventing oxidative damage-related diseases .
- Some studies suggest that 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-pyridine may inhibit cancer cell growth. Researchers investigate its potential as an anti-cancer agent, particularly against specific cancer types .
- Neuroprotective properties have been attributed to this compound. It may help safeguard neurons from damage caused by oxidative stress or inflammation. Researchers explore its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The chromone scaffold in this compound exhibits interesting photophysical properties. Scientists study its fluorescence behavior, which could have applications in sensors, imaging, and optoelectronic devices .
- Given its diverse biological activities, 3-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-pyridine serves as a promising scaffold for designing novel drugs. Medicinal chemists modify its structure to create derivatives with enhanced properties for specific therapeutic targets .
Anti-Inflammatory Activity
Antioxidant Properties
Cancer Research
Neuroprotection
Photophysical Applications
Drug Development
properties
IUPAC Name |
3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-6-hexyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-2-3-4-7-14-22-17-23-18-25(30(34)35-29(23)20-28(22)33)26-19-27(21-12-8-5-9-13-21)32(31-26)24-15-10-6-11-16-24/h5-6,8-13,15-18,20,27,33H,2-4,7,14,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQROHKURBCRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one |
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